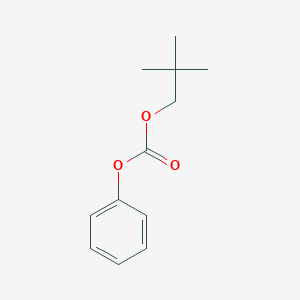

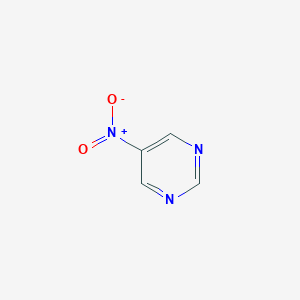

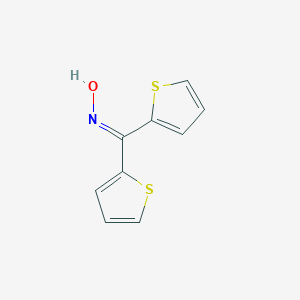

Di(thiophen-2-yl)methanone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to di(thiophen-2-yl)methanone oxime involves classical synthetic methods. One approach for synthesizing thiophene-related methanone derivatives includes the use of UV, IR, 1H and 13C NMR, and mass spectrometry for characterization. The structural optimization often employs density functional theory (DFT) calculations to investigate equilibrium geometry and various bonding features (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis of these compounds can be conducted through single crystal X-ray diffraction studies, revealing details such as conformation and intermolecular interactions. DFT calculations complement these findings by optimizing structural coordinates and evaluating electronic parameters, including the HOMO-LUMO energy gap (Karthik et al., 2021).

Chemical Reactions and Properties

Di(thiophen-2-yl)methanone oxime derivatives can undergo various chemical reactions, including Michael-type nucleophilic addition under specific conditions. These reactions can lead to the functionalization of the thiophene derivatives, offering a pathway to diversify the chemical structures for different applications (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, can be assessed using techniques like thermogravimetric analysis. These studies help determine the temperature ranges within which the compounds remain stable, providing insights into their potential applications in various fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be explored through theoretical studies, such as DFT calculations. These studies offer a deeper understanding of the compounds' behavior in different chemical environments, aiding in the prediction of reactivity patterns and the identification of potential applications (Shahana & Yardily, 2020).

科学的研究の応用

Thiophene Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Oxime Ethers

- Scientific Field : Biochemistry

- Application Summary : Oxime ethers are a class of compounds containing the >C=N-O-R moiety. The presence of this moiety affects the biological activity of the compounds .

- Methods of Application : The specific methods of application or experimental procedures for oxime ethers were not detailed in the source .

- Results or Outcomes : Oxime ethers with specific biological activity have been collected and presented, and bactericidal, fungicidal, antidepressant, anticancer and herbicidal activities, among others, are described .

Thiophene Derivatives

- Scientific Field : Industrial Chemistry and Material Science

- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Oxime Ethers

- Scientific Field : Pharmacology

- Application Summary : The O-methyl oxime ethers the derivatives of benzothiazol-2-one was designed as dual PPARα/γ agonist ligands to the treatment of type 2 diabetes .

- Methods of Application : The specific methods of application or experimental procedures for oxime ethers were not detailed in the source .

- Results or Outcomes : Oral administration of racemic mixture of compound 77 at 10 mg/kg resulted in a 73% reduction in glucose and a 58% reduction in triglycerides .

Thiophene Derivatives

- Scientific Field : Industrial Chemistry and Material Science

- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Oxime Ethers

- Scientific Field : Pharmacology

- Application Summary : The O-methyl oxime ethers the derivatives of benzothiazol-2-one was designed as dual PPARα/γ agonist ligands to the treatment of type 2 diabetes .

- Methods of Application : The specific methods of application or experimental procedures for oxime ethers were not detailed in the source .

- Results or Outcomes : Oral administration of racemic mixture of compound 77 at 10 mg/kg resulted in a 73% reduction in glucose and a 58% reduction in triglycerides .

将来の方向性

Thiophene-based analogs, including Di(thiophen-2-yl)methanone oxime, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their production.

特性

IUPAC Name |

N-(dithiophen-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSDPITEOFAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379410 |

Source

|

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(thiophen-2-yl)methanone oxime | |

CAS RN |

10558-44-8 |

Source

|

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。